3-(2-methoxyethoxy)propanenitrile 3-(2-methoxyethoxy)propanenitrile
Brand Name: Vulcanchem
CAS No.: 35633-50-2
VCID: VC3761849
InChI: InChI=1S/C6H11NO2/c1-8-5-6-9-4-2-3-7/h2,4-6H2,1H3
SMILES: COCCOCCC#N
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

3-(2-methoxyethoxy)propanenitrile

CAS No.: 35633-50-2

Cat. No.: VC3761849

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

3-(2-methoxyethoxy)propanenitrile - 35633-50-2

Specification

CAS No. 35633-50-2
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name 3-(2-methoxyethoxy)propanenitrile
Standard InChI InChI=1S/C6H11NO2/c1-8-5-6-9-4-2-3-7/h2,4-6H2,1H3
Standard InChI Key ZAGOKQGYDCMNPT-UHFFFAOYSA-N
SMILES COCCOCCC#N
Canonical SMILES COCCOCCC#N

Introduction

Chemical Identity and Structural Characteristics

3-(2-Methoxyethoxy)propanenitrile is an organic compound with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . The compound features a propanenitrile backbone, which includes a three-carbon chain terminating in a cyano group (-C≡N), and a 2-methoxyethoxy group, which is an ether derived from ethylene glycol with a methoxy substitution . This unique structural arrangement contributes to its distinctive chemical properties and potential applications.

The compound is identified by several standardized chemical identifiers:

  • CAS Registry Number: 35633-50-2

  • SMILES Notation: COCCOCCC#N (alternatively written as N#CCCOCCOC)

  • InChI: InChI=1S/C6H11NO2/c1-8-5-6-9-4-2-3-7/h2,4-6H2,1H3

  • InChIKey: ZAGOKQGYDCMNPT-UHFFFAOYSA-N

The molecule possesses several synonyms in chemical literature, including:

  • Methylcellosolve cyanoethyl ether

  • Propanenitrile, 3-(2-methoxyethoxy)-

  • Propionitrile, 3-(2-methoxyethoxy)-

  • 3-(2-Methoxyethoxy)propionitrile

Structural Features

The structure of 3-(2-methoxyethoxy)propanenitrile can be divided into three key components:

  • A terminal nitrile group (-C≡N)

  • A three-carbon propyl chain

  • A 2-methoxyethoxy substituent, which is an ether chain containing an additional methoxy terminal group

This combination of functional groups creates a molecule with both polar and non-polar regions, influencing its solubility profile and reactivity patterns.

Physical and Chemical Properties

Spectroscopic and Analytical Data

Mass spectrometry data for 3-(2-methoxyethoxy)propanenitrile reveals several characteristic adduct ions with their corresponding mass-to-charge ratios (m/z) :

Adductm/zPredicted CCS (Ų)
[M+H]⁺130.08626125.7
[M+Na]⁺152.06820135.7
[M+NH₄]⁺147.11280130.1
[M+K]⁺168.04214127.3
[M-H]⁻128.07170118.1
[M+Na-2H]⁻150.05365127.6
[M]⁺129.07843124.0
[M]⁻129.07953124.0

The predicted collision cross-section (CCS) values provide important information about the three-dimensional structure and gas-phase behavior of the molecule, which is valuable for analytical identification and characterization purposes .

QuantityPrice (€)
250 mg487.00
2500 mg1,214.00

The compound is identified in their catalog with reference number 3D-KBA63350 .

Applications and Uses

3-(2-Methoxyethoxy)propanenitrile is described as a "versatile small molecule scaffold" with potential applications in various chemical processes . The presence of both nitrile and ether functionalities makes it particularly useful as:

  • An intermediate in organic synthesis

  • A potential building block for pharmaceutical and agrochemical compounds

  • A specialized solvent for certain chemical reactions

  • A reagent in the preparation of functionalized materials

The nitrile group can undergo various transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions, making this compound a valuable starting material for diverse synthetic pathways .

Structural Comparisons with Related Compounds

Understanding 3-(2-methoxyethoxy)propanenitrile in the context of related compounds provides valuable insights into its chemical behavior and potential applications. The search results include information about 1,2,3-TRIS(2-CYANOETHOXY)PROPANE, which shares some structural similarities but contains multiple cyanoethoxy groups .

Comparison with 1,2,3-TRIS(2-CYANOETHOXY)PROPANE

1,2,3-TRIS(2-CYANOETHOXY)PROPANE (CAS: 2465-93-2) is a more complex molecule with three cyanoethoxy groups attached to a propane backbone . In contrast to 3-(2-methoxyethoxy)propanenitrile, this compound:

  • Has a higher molecular weight (251.28 g/mol)

  • Contains three nitrile groups instead of one

  • Exhibits different physical properties (clear colorless viscous liquid)

  • Has documented applications as a stationary phase in gas-liquid chromatography

This comparison highlights how the number and arrangement of functional groups significantly impact the properties and applications of nitrile-containing compounds.

Synthetic Approaches

The synthesis of 3-(2-methoxyethoxy)propanenitrile typically involves the reaction of 2-methoxyethanol with acrylonitrile under appropriate conditions. This reaction follows a nucleophilic addition mechanism, where the hydroxyl group of 2-methoxyethanol acts as a nucleophile, attacking the electrophilic carbon in acrylonitrile .

The purification of 3-(2-methoxyethoxy)propanenitrile often requires techniques such as distillation or column chromatography to obtain the compound with acceptable purity for research or industrial applications.

Future Research Directions

Further research on 3-(2-methoxyethoxy)propanenitrile could explore:

  • Novel synthetic applications leveraging both the nitrile and ether functionalities

  • Detailed reactivity studies under various conditions

  • Potential roles as solvents or additives in specialized chemical processes

  • Structure-property relationships comparing it with related nitrile-ether compounds

  • Development of more efficient and environmentally friendly synthesis methods

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